![molecular formula C21H17F2NO B287107 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B287107.png)

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib and acalabrutinib.

Biochemical and Physiological Effects

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, as well as reduce the levels of cytokines and chemokines that promote tumor growth and survival. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes for the infiltration of tumor cells into lymphoid tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its relatively short half-life in vivo, which may require frequent dosing or formulation with a sustained-release technology.

Future Directions

There are several potential future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to achieve synergistic effects and overcome resistance mechanisms. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation and proliferation. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize treatment and optimize patient selection.

Synthesis Methods

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide involves several steps, starting from commercially available starting materials. The key step is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro[1,1'-biphenyl]-4-boronic acid and 3-fluoroaniline, followed by the introduction of a propanamide moiety through a reductive amination reaction. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity and downstream signaling pathways. In vitro studies have demonstrated that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide induces apoptosis and inhibits proliferation of CLL and MCL cells, as well as other B-cell lymphomas. In vivo studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has significant antitumor activity in xenograft models of CLL and MCL, with minimal toxicity.

properties

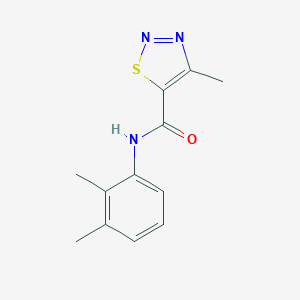

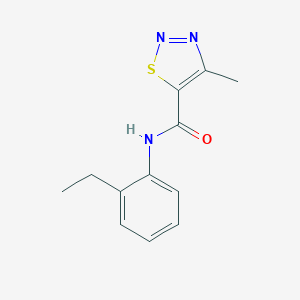

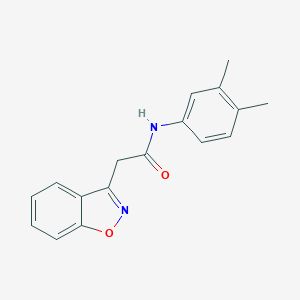

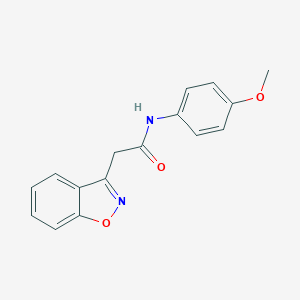

Product Name |

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide |

|---|---|

Molecular Formula |

C21H17F2NO |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |

InChI |

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-9-5-8-17(22)13-18)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25) |

InChI Key |

CKNVLHCMOQRGLQ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

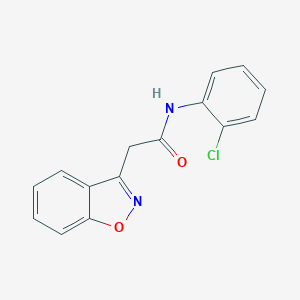

![3-({3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287040.png)

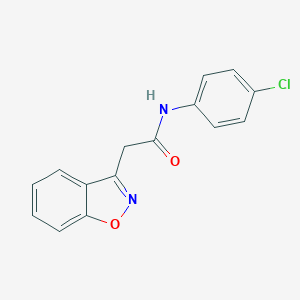

![3-[(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B287042.png)

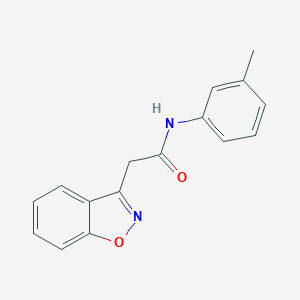

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)

![6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287047.png)

![5-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287049.png)

![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)

![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)